
3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one” is a synthetic organic compound with the molecular formula C13H8BrClOS and a molecular weight of 327.62 . It is used in various research and development activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom . The exact mass of the molecule is 325.91678 g/mol .
Applications De Recherche Scientifique
Spectroscopic Studies and Structural Activity
The compound has been the subject of spectroscopic studies using Density Functional Theory (DFT). These studies focus on vibrational frequencies, with experimental observations in the FT-IR and FT-Raman spectra. The studies help identify molecular interactions and reactive sites, providing insight into the compound's chemical behavior and potential applications (Anitha, Nataraj, & Narayana, 2019).
Nonlinear Optical Properties
Research has explored the nonlinear optical (NLO) properties of similar chalcone derivatives. These properties are significant for various semiconductor devices, indicating potential applications in optoelectronics and photonics. The studies encompass both experimental and theoretical approaches, including quantum chemical calculations (Shkir et al., 2019).
Structural and Crystal Studies
The compound has been synthesized and characterized through methods like FT-IR, single-crystal X-ray diffraction, and elemental analysis. Such studies are crucial for understanding the molecular structure and intermolecular interactions, which have implications in materials science (Salian et al., 2018).
Molecular Docking Studies
Molecular docking studies suggest potential inhibitory activity against specific targets, like Hepatitis C virus. These insights are valuable for drug discovery and understanding the compound's interactions with biological molecules (Jamalis et al., 2020).
Antibacterial Activity
Studies have been conducted on the antibacterial activity of related compounds, indicating potential applications in developing new antibacterial agents. Such research is pivotal in the fight against drug-resistant bacteria (Mehta, 2016).
Propriétés
IUPAC Name |
3-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClOS/c14-10-7-12(17-8-10)5-6-13(16)9-1-3-11(15)4-2-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSJEANURYCSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=CS2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)
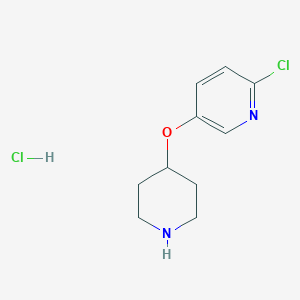
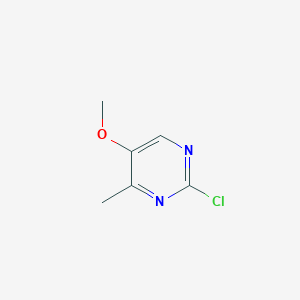
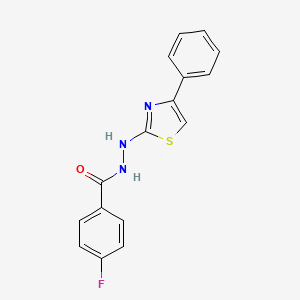

![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)
![2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2375254.png)
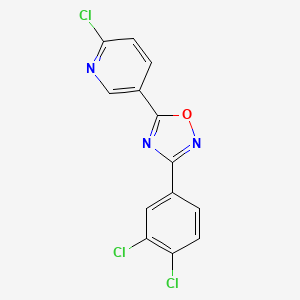
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)
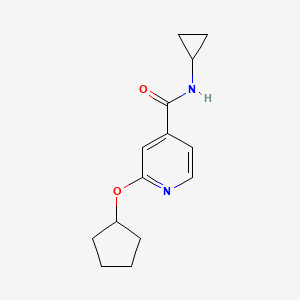
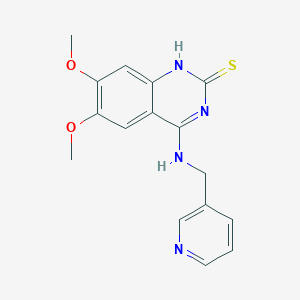

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)

